
2-(4-Methoxypiperidin-1-yl)acetic acid
説明
科学的研究の応用
Chemical Synthesis and Derivatives
2-(4-Methoxypiperidin-1-yl)acetic acid, while not directly mentioned, is closely related to compounds involved in the synthesis of various chemical derivatives. For instance, the acylation of amines and pyrazole using acyl chlorides derived from similar acid structures has been explored, leading to the creation of new amides and 1-acylpyrazole upon interaction with various amines and with pyrazole (Arutjunyan et al., 2013). This suggests potential utility in the development of novel compounds with varied chemical properties and biological activities.
Fluorescent Labeling Reagents
The compound has relevance in the field of fluorescence-based biomedical analysis. A novel fluorophore, derived from a closely related compound, 5-methoxyindole-3-acetic acid, exhibits strong fluorescence across a wide pH range in aqueous media. This characteristic makes it highly suitable for use as a fluorescent labeling reagent in biomedical research, demonstrating the capacity for derivatives of this compound to serve as potent tools in fluorescence microscopy and other analytical techniques (Hirano et al., 2004).
Antimicrobial Activity
Derivatives synthesized from similar structures have shown antimicrobial properties. For instance, compounds derived from 2-mercapto-4-methoxypyridine-3-carbonitrile, which shares a functional group similarity, demonstrated noticeable bacteriostatic or tuberculostatic activity. This underscores the potential of this compound derivatives in the development of new antimicrobial agents, highlighting its utility in addressing bacterial resistance (Miszke et al., 2008).
Aldose Reductase Inhibition
Compounds related to this compound have been investigated for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications such as cataract formation. Derivatives of similar acetic acids showed potent inhibitory activity and demonstrated significant in vivo efficacy in preventing cataract development in animal models, suggesting potential therapeutic applications (La Motta et al., 2008).
将来の方向性
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(4-Methoxypiperidin-1-yl)acetic acid”, is an important task of modern organic chemistry .
特性
IUPAC Name |
2-(4-methoxypiperidin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-12-7-2-4-9(5-3-7)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZLFBXXWPDLSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride](/img/structure/B3081076.png)

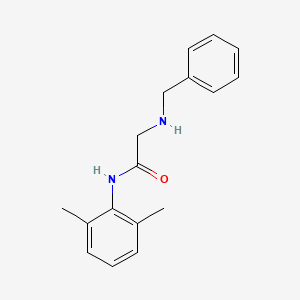



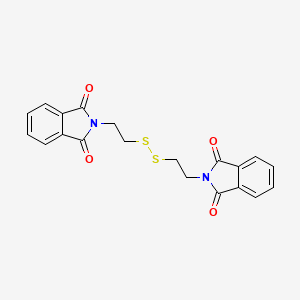

![5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B3081138.png)
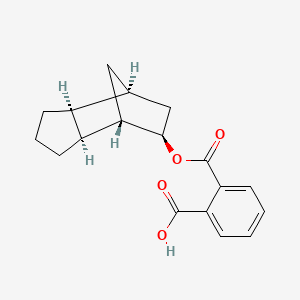
![Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B3081169.png)
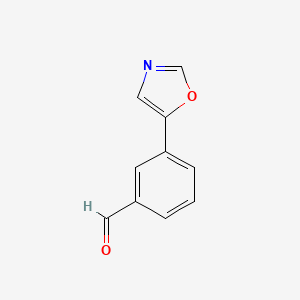
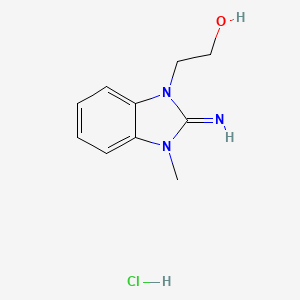
![1-{[2-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3081198.png)
